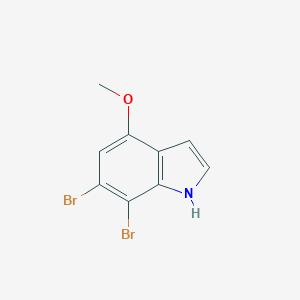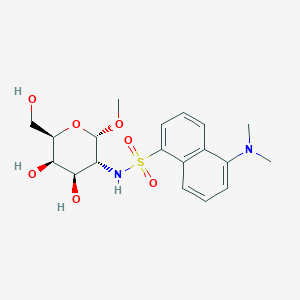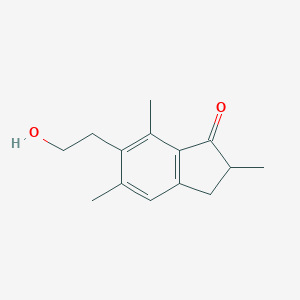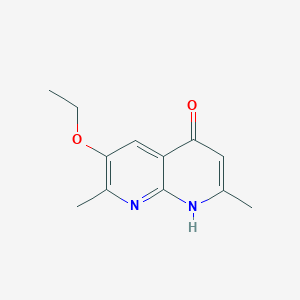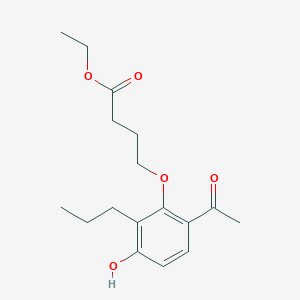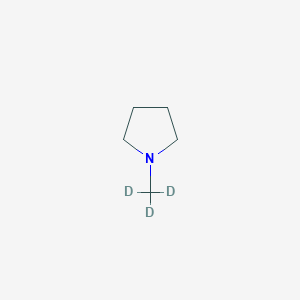![molecular formula C9H17NO2 B127265 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide CAS No. 143139-05-3](/img/structure/B127265.png)
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide, also known as MVEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MVEB is a derivative of butanamide, and its unique structure makes it a promising candidate for research purposes.
Aplicaciones Científicas De Investigación
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been used in various scientific research applications, including drug discovery, chemical biology, and bioorganic chemistry. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been used as a tool to study protein-protein interactions and to modify proteins for various applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the inhibition of enzymes by binding to their active sites. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can improve cognitive function in animal models of Alzheimer's disease. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its ability to inhibit the activity of enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is also relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in scientific research. One direction is the development of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide as a tool to study protein-protein interactions and to modify proteins for various applications. Additionally, the synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide derivatives with improved properties is an area of future research.
Métodos De Síntesis
The synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the reaction of 3-methylbutanamide with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate which is then converted to the final product through a series of steps. The yield of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
143139-05-3 |
|---|---|
Nombre del producto |
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-(2-ethenoxyethyl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
Clave InChI |
SLRYBLMJLJFYTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCOC=C |
SMILES canónico |
CC(C)CC(=O)NCCOC=C |
Sinónimos |
Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



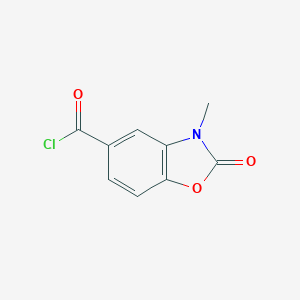
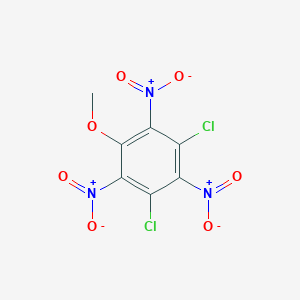
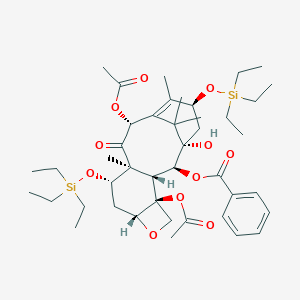
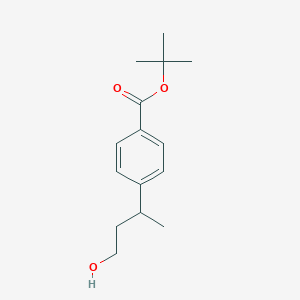
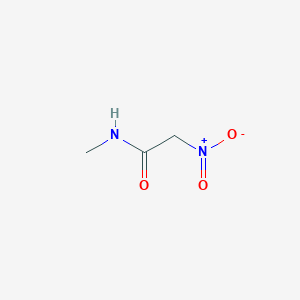
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
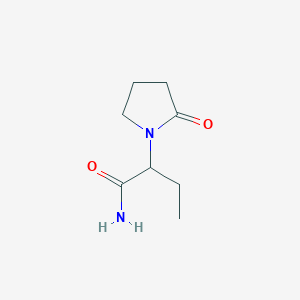
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
